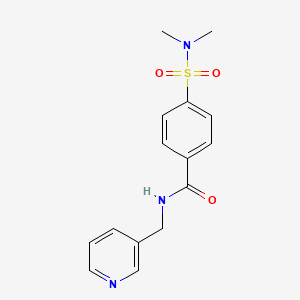

![molecular formula C19H14N4O2S B2497754 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide CAS No. 1020979-68-3](/img/structure/B2497754.png)

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide” represents a compound of significant interest due to its structural complexity and potential for biological activity. The compound belongs to a class of chemicals that have been synthesized for various pharmacological studies, emphasizing the importance of understanding its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of compounds related to this chemical often involves the formation of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, starting from amino-N,6-substituted phenyl nicotinamides. These processes highlight the complexity of synthesizing heterocyclic compounds, involving multiple steps such as bromination, coupling reactions, and cyclization to achieve the desired structure (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of thiazolo[3,2-a]pyrimidin rings, which are critical for the compound's biological activity. Advanced techniques like NMR spectroscopy and X-ray crystallography play essential roles in elucidating these structures, confirming the presence of substituted pyrimidine rings and other functional groups integral to the compound's activity and properties.

Chemical Reactions and Properties

Chemical reactions involving these compounds often include nucleophilic substitution and cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions not only demonstrate the reactivity of the compound but also its potential to form diverse derivatives with varying biological activities. Antifungal and antibacterial studies of such compounds reveal significant biocidal properties, indicating their potential in medicinal chemistry (Youssef & Omar, 2007).

Applications De Recherche Scientifique

Biological Activity and Therapeutic Potential

Research on derivatives of thiazolo[3,2-a]pyrimidines and nicotinamides has demonstrated significant biological activities, suggesting potential therapeutic applications. For instance, thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole exhibited in vitro antimicrobial properties against various bacterial and fungal species, indicating their potential as antimicrobial agents (Patel & Shaikh, 2010). Additionally, pyrimidine-5-carboxamide compounds have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders like diabetes and chronic kidney disease, highlighting their potential in treating these conditions (Sabnis, 2021).

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of thiazolo[3,2-a]pyrimidine derivatives. For example, novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety were synthesized and showed promising antimicrobial activity against various bacterial and fungal strains (El Azab & Abdel-Hafez, 2015). This suggests that compounds structurally related to N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide could have potential applications in addressing microbial infections.

Anticancer Research

Research on thiazolo[3,2-a]pyrimidines has also ventured into anticancer applications. Microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives demonstrated selective cytotoxicity towards cancer cells compared to normal cells, indicating their potential as anticancer agents (Nagaraju et al., 2020). Additionally, the discovery of a kinesin spindle protein inhibitor from a series of novel KSP inhibitors, exhibiting excellent biochemical potency, highlights the potential of thiazolo[3,2-a]pyrimidines in cancer treatment (Theoclitou et al., 2011).

Mécanisme D'action

Target of Action

Thiazolo[3,2-a]pyrimidines, the core structure of this compound, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . This suggests that the compound may interact with biological targets that also interact with purine bases.

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests that the compound may interact with its targets in a manner similar to purine bases, potentially inhibiting the normal function of these targets.

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines have been associated with a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.

Result of Action

Given the wide range of biological activities associated with thiazolo[3,2-a]pyrimidines , it can be inferred that the compound may have diverse effects at the molecular and cellular levels, potentially influencing various biological processes and pathways.

Analyse Biochimique

Biochemical Properties

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholine esterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling. Additionally, this compound interacts with CDC25B phosphatase, an enzyme involved in cell cycle regulation . By inhibiting this enzyme, the compound can potentially halt cell proliferation, making it a candidate for anticancer therapies.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the MAPK/ERK pathway, which is crucial for cell growth and differentiation . By affecting this pathway, this compound can alter cell proliferation and survival. Furthermore, it has been reported to impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, inhibiting or activating their functions. For instance, it binds to the active site of acetylcholine esterase, preventing the enzyme from hydrolyzing acetylcholine . This binding interaction is crucial for its role as an acetylcholine esterase inhibitor. Additionally, this compound can inhibit CDC25B phosphatase by binding to its catalytic domain, thereby blocking its activity . These interactions highlight the compound’s potential as a therapeutic agent for diseases involving dysregulated enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . It is susceptible to degradation under extreme pH conditions, which can affect its efficacy . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as enhanced cholinergic signaling and inhibition of tumor growth . At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is subjected to oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . In the cytoplasm, it can bind to enzymes and proteins involved in metabolic pathways, modulating their activity . In the nucleus, it can interact with transcription factors and other nuclear proteins, influencing gene expression . The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications that direct it to specific compartments .

Propriétés

IUPAC Name |

N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c1-12-8-17(24)23-16(11-26-19(23)21-12)13-4-2-6-15(9-13)22-18(25)14-5-3-7-20-10-14/h2-11H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNCLCBTFZBYOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)

![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2497678.png)

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)

![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497687.png)

![2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497688.png)

![N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2497690.png)